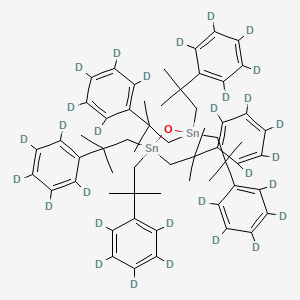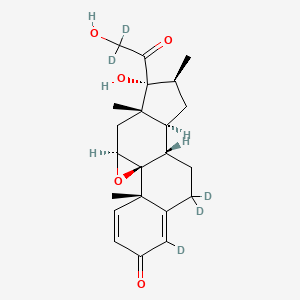
Methylprednisolone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylprednisolone-d5 is a deuterated form of methylprednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms in the molecule, which can help in tracing and studying the pharmacokinetics and metabolism of the compound in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylprednisolone-d5 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents or deuterated reducing agents can be used during the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas Exchange: Utilizing deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Methylprednisolone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.
科学的研究の応用
Methylprednisolone-d5 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Metabolic Studies: Researchers use this compound to study the metabolic pathways and identify metabolites.
Drug Development: It is used in the development and testing of new drugs to understand their interactions and effects.
Biological Research: The compound is used to study the effects of glucocorticoids on various biological processes and diseases.
作用機序
Methylprednisolone-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it regulates gene expression. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism, leading to its anti-inflammatory and immunosuppressive effects.
類似化合物との比較
Methylprednisolone-d5 is compared with other similar compounds such as:
Prednisolone-d5: Another deuterated glucocorticoid with similar anti-inflammatory properties.
Dexamethasone-d5: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone-d5: A naturally occurring glucocorticoid with similar effects but lower potency.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Its balanced anti-inflammatory and immunosuppressive properties make it a valuable tool in both research and clinical settings.
特性
分子式 |
C22H28O5 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
(1S,2S,10S,11S,13S,14R,15S,17S)-6,8,8-trideuterio-14-(2,2-dideuterio-2-hydroxyacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1/i4D2,9D,11D2 |
InChIキー |
GBDXNHBVYAMODG-PAYQBLLOSA-N |
異性体SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@@]34[C@@H](O3)C[C@]5([C@H]([C@@H]4CC2([2H])[2H])C[C@@H]([C@@]5(C(=O)C([2H])([2H])O)O)C)C)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


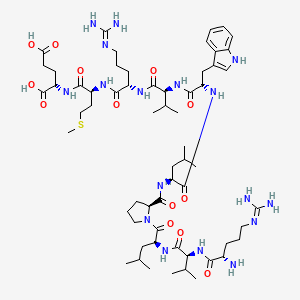
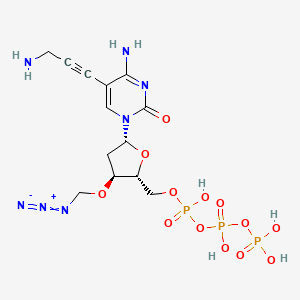
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
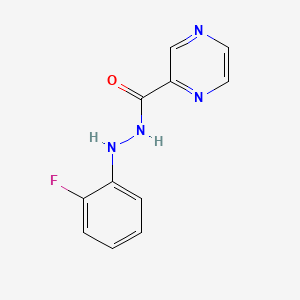
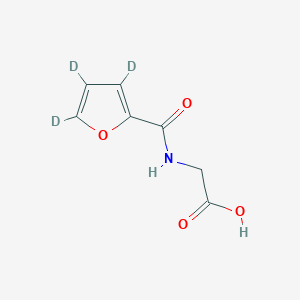
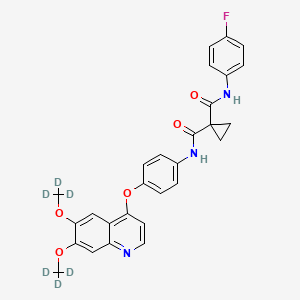

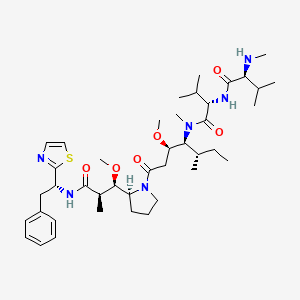
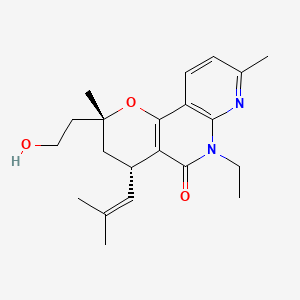
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
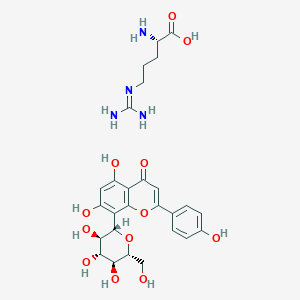
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
